molecular formula C9H18 B6155719 2,2,4-trimethylhex-3-ene CAS No. 102877-01-0

2,2,4-trimethylhex-3-ene

Cat. No.: B6155719
CAS No.: 102877-01-0
M. Wt: 126.24 g/mol
InChI Key: DPFRBPJIKDMNCN-BQYQJAHWSA-N
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Description

2,2,4-Trimethylhex-3-ene is an organic compound with the molecular formula C₉H₁₈. It is a branched-chain hydrocarbon and an alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the hexane chain. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhex-3-ene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2,2,4-trimethylhexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation Reactions: Another method involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst, such as aluminum chloride, to form the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale alkylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: It can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.

    Reduction: Hydrogen gas with palladium or platinum catalysts under high pressure.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of 2,2,4-trimethylhexane.

    Substitution: Formation of 2,2,4-trimethylhex-3-yl halides.

Scientific Research Applications

2,2,4-Trimethylhex-3-ene has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds. It is also used in studying reaction mechanisms and kinetics.

    Biology: Employed in the synthesis of biologically active molecules and as a model compound in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as a component in fuel additives.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylhex-3-ene in chemical reactions typically involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form new bonds. In oxidation reactions, the double bond is cleaved to form oxygenated products, while in reduction reactions, it is hydrogenated to form saturated hydrocarbons.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane:

    2,2,4-Trimethylhexane: A saturated hydrocarbon with a similar carbon skeleton but without the double bond.

    2,4,4-Trimethyl-2-pentene: Another alkene with a similar structure but different positioning of the double bond.

Uniqueness: 2,2,4-Trimethylhex-3-ene is unique due to its specific double bond position and branched structure, which confer distinct reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

102877-01-0

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(E)-2,2,4-trimethylhex-3-ene

InChI

InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h7H,6H2,1-5H3/b8-7+

InChI Key

DPFRBPJIKDMNCN-BQYQJAHWSA-N

Isomeric SMILES

CC/C(=C/C(C)(C)C)/C

Canonical SMILES

CCC(=CC(C)(C)C)C

Purity

0

Origin of Product

United States

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